molecular formula C19H22N6O3S B2916707 3-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine CAS No. 1013817-75-8

3-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine

Cat. No. B2916707
CAS RN: 1013817-75-8
M. Wt: 414.48
InChI Key: HAJTWIREWRUQGS-UHFFFAOYSA-N
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Description

3-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrazolopyridazine derivatives, which have been studied extensively for their diverse biological activities.

Scientific Research Applications

Synthesis and Antimicrobial Applications

Compounds containing the piperazine ring and heterocyclic moieties, similar to the chemical structure , have been synthesized and evaluated for their antimicrobial activity. For example, Bhatt, Kant, and Singh (2016) synthesized sulfonamide and amide derivatives incorporating the piperazine ring and imidazo[1,2-b]pyridazine moiety, which were screened for in vitro antimicrobial activity against various bacteria, showcasing their potential in antimicrobial applications (Bhatt, Kant, & Singh, 2016).

Antifungal and Antimalarial Applications

These compounds have also been evaluated for their antifungal and antimalarial activities, suggesting their potential in the treatment of fungal infections and malaria. This expands the scope of scientific research applications of such compounds beyond antimicrobial activity to include antifungal and antimalarial research (Bhatt, Kant, & Singh, 2016).

Inhibition of Carbonic Anhydrases

The presence of sulfonamide moieties in compounds similar to "3-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine" indicates their potential use as inhibitors of human carbonic anhydrases, which are involved in various biochemical processes. This application is significant for the development of therapeutic agents for conditions where the inhibition of carbonic anhydrases is beneficial (Komshina et al., 2020).

Mechanism of Action

Target of Action

The compound, 3-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine, is a structurally modified derivative of piperazin-1-yl . Piperazine derivatives have been found to exhibit a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity . Therefore, the primary targets of this compound could be similar to those of its parent compound, piperazine .

Mode of Action

Based on the known activities of piperazine derivatives, it can be inferred that the compound might interact with its targets by binding to their active sites, thereby modulating their function . This interaction could result in changes in cellular processes, leading to the observed biological effects .

Biochemical Pathways

Given the wide range of biological activities exhibited by piperazine derivatives, it can be speculated that multiple biochemical pathways could be affected . These could include pathways related to viral replication, neurotransmission, microbial growth, HIV-1 replication, and MC4 receptor signaling .

Pharmacokinetics

The compound’s drug likeness or “drugability” could be evaluated according to lipinski’s rule of five (ro5) . This rule is a guideline used in the drug discovery process to evaluate the physicochemical properties of a compound and predict its oral bioavailability .

Result of Action

Based on the known activities of piperazine derivatives, the compound could potentially exhibit antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic effects . These effects could result from the compound’s interaction with its targets and the subsequent modulation of cellular processes .

properties

IUPAC Name

3-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]-6-pyrazol-1-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3S/c1-2-28-16-4-6-17(7-5-16)29(26,27)24-14-12-23(13-15-24)18-8-9-19(22-21-18)25-11-3-10-20-25/h3-11H,2,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJTWIREWRUQGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine

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